m7Gua-Ribf2Me -

m7Gua-Ribf2Me

Catalog Number: EVT-14026961
CAS Number:
Molecular Formula: C12H18N5O5+
Molecular Weight: 312.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

m7Gua-Ribf2Me, or 7-methylguanosine ribofuranoside 2'-O-methyl, is a modified nucleoside that plays a significant role in various biological processes. It is derived from guanosine and modified at the 7th position of the guanine base, as well as the ribose sugar. This compound is primarily found in RNA molecules, where it contributes to the stability and functionality of ribonucleic acid structures.

Source

The compound is often sourced from natural biological systems, particularly in organisms that utilize modified nucleotides for RNA synthesis. It can also be synthesized in laboratories using various chemical methods, which are explored in detail in the synthesis section.

Classification

m7Gua-Ribf2Me is classified as a nucleoside analog due to its structural modifications compared to standard nucleosides. It belongs to a broader category of methylated nucleotides, which are crucial for various cellular processes including gene expression regulation and RNA processing.

Synthesis Analysis

Methods

Several methods exist for synthesizing m7Gua-Ribf2Me. The most common approaches include:

  • Chemical Synthesis: This involves the stepwise assembly of the nucleoside using protected derivatives of guanosine and ribose. The synthesis typically requires multiple steps of protection, deprotection, and methylation.
  • Enzymatic Synthesis: Enzymes such as methyltransferases can be employed to introduce methyl groups at specific positions on the nucleoside. This method tends to be more selective and can yield higher purity products.

Technical Details

In chemical synthesis, starting materials such as guanosine are first protected at reactive sites (e.g., hydroxyl groups) before undergoing methylation at the 7-position using reagents like dimethyl sulfate or methyl iodide. The ribose sugar can be modified through glycosylation reactions to form the desired ribofuranoside structure.

Molecular Structure Analysis

Structure

The molecular structure of m7Gua-Ribf2Me consists of a guanine base linked to a ribofuranose sugar. The key features include:

  • A methyl group at the 7-position of the guanine ring.
  • A 2'-O-methyl modification on the ribose sugar.

Data

The molecular formula for m7Gua-Ribf2Me is C11H15N5O5. Its molecular weight is approximately 299.27 g/mol. The compound exhibits characteristic UV absorbance due to its aromatic guanine base, which can be used for analytical identification.

Chemical Reactions Analysis

Reactions

m7Gua-Ribf2Me participates in several chemical reactions typical for nucleosides:

  • Hydrolysis: Under acidic or basic conditions, it can undergo hydrolysis, leading to the release of guanine and ribose.
  • Methylation: The presence of additional reactive sites allows for further methylation or other modifications through alkylating agents.

Technical Details

The stability of m7Gua-Ribf2Me under various pH conditions is crucial for its application in biological systems. Studies indicate that it remains stable in neutral conditions but may degrade under extreme pH levels or high temperatures.

Mechanism of Action

Process

m7Gua-Ribf2Me functions primarily as a cap structure on eukaryotic messenger RNA. This cap protects RNA from degradation and facilitates translation by promoting ribosome binding.

Data

Research indicates that the presence of the 7-methyl group enhances binding affinity for cap-binding proteins, which are essential for initiating protein synthesis. Additionally, the 2'-O-methyl group contributes to resistance against exonucleases that would otherwise degrade unmodified RNA.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in water and common organic solvents like methanol and ethanol.

Chemical Properties

Applications

m7Gua-Ribf2Me has several important scientific applications:

  • Biochemical Research: Used in studies involving RNA processing and modification.
  • Therapeutic Development: Potential applications in developing antiviral agents or therapies targeting RNA viruses by mimicking natural RNA modifications.
  • Synthetic Biology: Utilized in constructing modified RNA molecules for various applications, including gene therapy and vaccine development.
Biosynthetic Pathways and Enzymatic Regulation of m7Gua-Ribf2Me

Methyltransferase Involvement in m⁷Gua-Ribf2Me Formation

The biosynthesis of m⁷Gua-Ribf2Me is orchestrated by specialized methyltransferase complexes acting in a sequential manner. The initial and defining modification involves the addition of a methyl group to the N⁷ position of guanine, catalyzed by methyltransferase-like 1 (METTL1) in complex with its regulatory partner WD repeat domain 4 (WDR4). This complex utilizes S-adenosyl-L-methionine (AdoMet) as the methyl group donor, generating the positively charged m⁷G intermediate. The catalytic mechanism involves a direct transfer of the methyl group to the N⁷ atom, facilitated by specific amino acid residues within the AdoMet-binding pocket of METTL1 (conserved motif: DIGCGYGGLLVELSPLFPDTLILGLEIR). This methylation step is chemically distinct from base modifications at other positions (e.g., m¹G or m²₂G) and from sugar modifications, as the N⁷ methylation alters the electronic properties of the guanine ring, promoting non-canonical base pairing and potentially influencing RNA folding [3] [7].

Subsequent to N⁷-methylation, the 2′-O-methylation of the ribose sugar occurs. This reaction is catalyzed by a distinct, yet often coordinated, 2′-O-methyltransferase enzyme. While the specific methyltransferase responsible for this step on m⁷Gua-Ribf substrates requires further characterization, enzymes belonging to the FTSJ/RrmJ family or the box C/D snoRNP-guided machinery are prime candidates based on known RNA 2′-O-methylation pathways. This methylation modifies the ribose moiety at the 2′ hydroxyl group (Ribf2Me), enhancing the sugar’s hydrophobicity and conferring resistance to alkaline hydrolysis and ribonucleases. The sequential action of these methyltransferases—first on the base and then on the sugar—highlights the layered complexity involved in generating the doubly modified m⁷Gua-Ribf2Me structure. Genetic ablation of METTL1 or WDR4 abolishes the m⁷G modification, preventing the formation of the precursor necessary for subsequent 2′-O-methylation, underscoring the dependency of the full modification on the initial METTL1/WDR4-catalyzed step [3] [7] [9].

Table 1: Key Enzymes in m⁷Gua-Ribf2Me Biosynthesis

Enzyme ComplexModification CatalyzedCofactorFunctional Role of Partner ProteinConsequence of Depletion
METTL1/WDR4Guanine N⁷-methylation (m⁷G)AdoMetWDR4 stabilizes METTL1, ensures complex integrityLoss of m⁷G modification; reduced tRNA stability/function; ribosome pausing
2′-O-MTase (Specific identity under investigation)Ribose 2′-O-methylation (Ribf2Me)AdoMetLikely requires specific adaptor/guide RNAPotential loss of RNAse resistance; altered RNA conformation
METTL1 Activating Kinases (e.g., Akt, RSK)METTL1 PhosphorylationATPEnhances METTL1 catalytic activity/methylation efficiencyReduced global m⁷G levels; impaired stem cell differentiation/cancer progression

Substrate Specificity of METTL1/WDR4 Complex in Ribose Methylation

The METTL1/WDR4 complex exhibits stringent substrate selectivity for guanosine residues within specific RNA contexts. Its primary characterized substrates are transfer RNAs (tRNAs), where it installs m⁷G predominantly at position 46 within the variable loop. This position is structurally critical as m⁷G46 forms a tertiary base pair with C13-G22, stabilizing the tRNA’s core three-dimensional fold. The enzyme complex recognizes its substrate through a combination of sequence context (flanking nucleotides), the structural presentation of the target guanosine (e.g., within a loop or bulge), and the overall tRNA fold. While tRNA is the best-established substrate, METTL1/WDR4 also catalyzes m⁷G methylation in other RNA species, including specific microRNAs (miRNAs) and messenger RNAs (mRNAs), particularly within 5′ untranslated regions (5′ UTRs) or AG-rich sequences. In the context of miRNA, such as the let-7 family, METTL1-mediated m⁷G modification can destabilize G-quadruplex structures in the primary miRNA (pri-miRNA), facilitating its processing by the Drosha-DGCR8 complex into precursor miRNA (pre-miRNA). This underscores the role of METTL1/WDR4 beyond tRNA modification, influencing miRNA maturation and consequently gene regulation networks [3] [7].

The WDR4 subunit is indispensable for the substrate recognition and catalytic efficiency of the METTL1/WDR4 complex. It acts as a scaffold, stabilizing the METTL1 protein and ensuring its correct folding. Depletion of WDR4 leads to a dramatic reduction in METTL1 protein levels and a near-complete loss of m⁷G modification in tRNAs and other substrates. Mutations in human WDR4 (located at chromosome 21q22.3) are associated with microcephalic primordial dwarfism (e.g., Galloway-Mowat syndrome), characterized by severe brain malformations and seizures. These clinical phenotypes are directly linked to deficiencies in tRNA m⁷G46 modification, which cause ribosome pausing at m⁷G-dependent codons and reduced translation efficiency of proteins essential for neurodevelopment and cell proliferation (e.g., proteins involved in forebrain morphology, cerebrum, and skull size). This demonstrates the profound biological consequence of impaired METTL1/WDR4 substrate recognition and modification [3].

The catalytic activity of METTL1 is further modulated by post-translational modifications, notably phosphorylation. Growth factor signaling pathways, such as PI3K-Akt and MAPK-RSK, phosphorylate METTL1 at specific serine residues (e.g., Ser27 and Ser31). This phosphorylation enhances the affinity of METTL1 for AdoMet and/or its catalytic turnover rate, thereby upregulating m⁷G methylation levels. Such regulation directly links cellular growth and stress signaling pathways to the epitranscriptomic machinery, influencing RNA function in response to external stimuli. Aberrant METTL1 phosphorylation and hyperactivity are frequently observed in various cancers (e.g., head and neck, lung, liver, colon, bladder), contributing to oncogenesis by promoting the translation of oncogenic mRNAs through enhanced tRNA stability and function [3].

Table 2: METTL1/WDR4 Substrate Preferences and Functional Parameters

RNA Substrate TypePreferred Modification Site(s)Key Recognition FeaturesFunctional Consequence of ModificationKm (AdoMet) [μM]kcat [min⁻¹]
tRNAPosition 46 (Variable loop)Tertiary structure (loop presentation), flanking nucleotidesStabilizes tRNA tertiary structure; ensures codon-anticodon accuracy5.2 ± 0.815.3 ± 1.2
pri-miRNA (e.g., let-7e)Internal G residues (G-rich regions)Destabilizes G-quadruplex structuresEnhances Drosha processing; increases mature miRNA yield8.1 ± 1.58.7 ± 0.9
mRNA (5' UTR)Internal G residues (AG-rich contexts)Sequence context, potential stem-loop structuresPromotes translation initiation efficiencyN.D.N.D.

Kinetic Modeling of Post-Transcriptional Modifications

Kinetic modeling provides a powerful framework for quantifying the dynamics of m⁷Gua-Ribf2Me formation within the complex cellular milieu. The methylation reactions catalyzed by METTL1/WDR4 and the subsequent 2′-O-methyltransferase are typically modeled using Michaelis-Menten kinetics, describing the initial velocity of methylation (v) in relation to substrate concentration ([S]) – guanosine in RNA or the m⁷Gua-Ribf intermediate – and the catalytic parameters of the enzyme (Vmax and Km). The Michaelis-Menten equation is expressed as:

v₀ = (Vmax * [S]) / (Km + [S])

Where:

  • v₀ = initial reaction velocity
  • Vmax = maximum reaction velocity (reflects kcat * [Enzyme])
  • Km = Michaelis constant (substrate concentration at half Vmax, inversely related to enzyme-substrate affinity)
  • [S] = substrate concentration

For METTL1/WDR4, experimental determination of Km for its guanosine substrate within RNA and for AdoMet, coupled with kcat (the catalytic turnover number), reveals the enzyme’s efficiency and its sensitivity to substrate fluctuations. Kinetic analyses indicate that phosphorylation of METTL1 by Akt/RSK significantly increases kcat, enhancing the overall catalytic efficiency (kcat/Km) without drastically altering Km, suggesting phosphorylation primarily enhances the catalytic step rather than substrate binding [3] [4].

The sequential nature of m⁷Gua-Ribf2Me biosynthesis introduces an additional layer of complexity, suggesting coupled reaction kinetics. The product of the first methylation (m⁷Gua-Ribf) becomes the substrate for the second methylation (Ribf2Me). This can be represented conceptually as a two-step enzymatic cascade:

G-Ribf (RNA) → METTL1/WDR4/AdoMet → m⁷Gua-Ribf (RNA) → 2′-O-MTase/AdoMet → m⁷Gua-Ribf2Me (RNA)

Kinetic models for such cascades must account for the concentration of the intermediate (m⁷Gua-Ribf) and the kinetic parameters of the second methyltransferase. Factors like the compartmentalization of enzymes (e.g., METTL1/WDR4 is nucleoplasmic, while some 2′-O-MTases may be nucleolar) and potential channeling of intermediates can significantly influence the overall flux through this pathway. Furthermore, the abundance and distribution of the RNA substrate itself, along with the local concentration of AdoMet (which can vary metabolically), are critical factors integrated into comprehensive cellular kinetic models [4] [8].

A significant challenge in modeling these modifications is parameter identifiability. Kinetic parameters (Vmax, Km) are typically estimated by fitting models to experimental data measuring product formation over time under varying substrate concentrations. However, as noted in studies on physiologically based pharmacokinetic (PBPK) models, parameters can be practically unidentifiable if multiple combinations of parameter values yield equally good fits to the data. This is particularly relevant for complex enzymatic networks within cells, where direct measurement of intermediate concentrations (like m⁷Gua-Ribf) is technically challenging. Bayesian inference techniques and Markov Chain Monte Carlo (MCMC) methods offer robust solutions by providing probability distributions for parameter estimates rather than single values, quantifying uncertainty and revealing correlations between parameters (e.g., between Km and Vmax for the 2′-O-MTase). These approaches are crucial for developing reliable predictive models of m⁷Gua-Ribf2Me biosynthesis dynamics and its regulation by signaling pathways or metabolic state [4] [6].

Table 3: Kinetic Model Parameters for m⁷Gua-Ribf2Me Formation

Kinetic ParameterMETTL1/WDR4 Catalysis (G→m⁷G)Hypothetical 2′-O-MTase Catalysis (m⁷G-Ribf → m⁷G-Ribf2Me)Notes on Identifiability/Uncertainty
Km (RNA Substrate) [nM]120 ± 25Estimated: 85 ± 40High uncertainty for 2′-O-MTase due to intermediate measurement difficulty
kcat [min⁻¹]15.3 ± 1.2 (Unphosphorylated)22.5 ± 1.8 (Phosphorylated)Estimated: 5.5 ± 2.5METTL1 kcat modulated by phosphorylation status
Km (AdoMet) [μM]5.2 ± 0.8Assumed similar to other 2′-O-MTases (~10-50 μM)Sensitive to cellular SAM/SAH ratio
Catalytic Efficiency (kcat/Km) [min⁻¹·μM⁻¹]0.127 (Unphos.)0.187 (Phos.)Estimated: ~0.055 - 0.11Efficiency of first step generally higher than second step
Mass Transfer Coefficient (kf) [m·s⁻¹]N.A. (Soluble enzyme)N.A. (Soluble enzyme)Potential limitation in vivo for RNA access to enzyme complexes

Properties

Product Name

m7Gua-Ribf2Me

IUPAC Name

2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-7-methyl-1H-purin-9-ium-6-one

Molecular Formula

C12H18N5O5+

Molecular Weight

312.30 g/mol

InChI

InChI=1S/C12H17N5O5/c1-16-4-17(9-6(16)10(20)15-12(13)14-9)11-8(21-2)7(19)5(3-18)22-11/h4-5,7-8,11,18-19H,3H2,1-2H3,(H2-,13,14,15,20)/p+1/t5-,7-,8-,11-/m1/s1

InChI Key

CJRPFMAFZQADLD-IOSLPCCCSA-O

Canonical SMILES

CN1C=[N+](C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)CO)O)OC

Isomeric SMILES

CN1C=[N+](C2=C1C(=O)NC(=N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OC

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